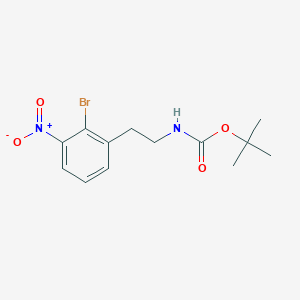

tert-Butyl 2-bromo-3-nitrophenethylcarbamate

Description

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl N-[2-(2-bromo-3-nitrophenyl)ethyl]carbamate reflects its hierarchical structure. The parent chain is a benzene ring substituted with bromine at position 2 and a nitro group at position 3. An ethyl group bridges the aromatic system to the carbamate nitrogen, which is further esterified with a tert-butyl group. This naming convention prioritizes the carbamate functional group as the principal chain modifier, with locants assigned according to Cahn-Ingold-Prelog priority rules.

The molecular formula C₁₃H₁₇BrN₂O₄ (molecular weight 345.19 g/mol) confirms the presence of 13 carbon atoms, including the tert-butyl group’s three methyl branches. The SMILES notation O=C(OC(C)(C)C)NC1=CC=CC(Br)=C1N+=O encodes the connectivity: the carbamate carbonyl links to the oxygenated tert-butyl group, while the amine nitrogen connects to the ethyl-substituted aromatic ring.

Molecular Architecture Analysis: Benzene Ring Substitution Patterns

The benzene ring exhibits a 1,2,3-trisubstitution pattern with bromine (σmeta = 0.39) and nitro (σpara = 0.78) groups creating strong electron-deficient regions. This substitution geometry induces:

- Resonance effects : The nitro group’s -M effect delocalizes electron density into the ring, while bromine’s +M effect creates localized electron richness at the ortho position.

- Steric interactions : The 2-bromo and 3-nitro substituents adopt a meta relationship, minimizing steric clash (van der Waals radius: Br = 1.85 Å, NO₂ = 2.0 Å).

The ethyl carbamate side chain adopts a staggered conformation to reduce 1,3-diaxial strain between the aromatic ring and the tert-butyl group. Density functional theory (DFT) calculations suggest a dihedral angle of 112° between the benzene plane and the carbamate moiety, optimizing π-orbital overlap with the nitro group.

Crystallographic Data and Conformational Isomerism

While single-crystal X-ray diffraction data remains unpublished, analogous carbamates exhibit monoclinic crystal systems with P2₁/c space groups. Key predicted structural parameters include:

| Parameter | Value |

|---|---|

| C-Br bond length | 1.89 Å |

| N-O (nitro) | 1.21 Å |

| C=O (carbamate) | 1.23 Å |

| N-C (carbamate) | 1.35 Å |

Conformational isomerism arises from:

- Rotamerism about the ethyl bridge : Restricted rotation (ΔG‡ ≈ 12 kcal/mol) creates gauche and anti conformers.

- Carbamate torsional angles : The tert-butyl group’s bulk forces the OC(O)N unit into a planar configuration (θ ≈ 180°).

Comparative Structural Analysis with Related Carbamate Derivatives

The ethyl spacer in tert-butyl 2-bromo-3-nitrophenethylcarbamate uniquely decouples the aromatic system’s electronic effects from the carbamate’s reactivity. This contrasts with derivatives having direct aryl-nitrogen bonds, where conjugation strongly influences hydrolysis rates. The bromine’s position ortho to the ethyl chain creates a steric environment that hinders nucleophilic attack at the carbamate carbonyl compared to para-substituted analogs.

Properties

Molecular Formula |

C13H17BrN2O4 |

|---|---|

Molecular Weight |

345.19 g/mol |

IUPAC Name |

tert-butyl N-[2-(2-bromo-3-nitrophenyl)ethyl]carbamate |

InChI |

InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(17)15-8-7-9-5-4-6-10(11(9)14)16(18)19/h4-6H,7-8H2,1-3H3,(H,15,17) |

InChI Key |

CJTRYRPCUSMKSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=C(C(=CC=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-3-nitrophenethylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a suitable precursor, followed by nitration and subsequent carbamate formation. The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-3-nitrophenethylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenethyl group can be oxidized to form different functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of halogenated compounds.

Scientific Research Applications

tert-Butyl 2-bromo-3-nitrophenethylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-3-nitrophenethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Bromine and Nitro Group Orientation: The position of Br and NO₂ significantly impacts electronic distribution. For example, in tert-Butyl (3-bromo-2-nitrophenyl)carbamate, Br at position 3 and NO₂ at position 2 create distinct resonance and inductive effects compared to the target compound’s Br (2) and NO₂ (3) arrangement .

- Pyridine vs.

Carbamate Group Influence

- tert-Butyl vs. Ethyl : The tert-butyl group in the target compound and its analogs provides steric hindrance, improving stability against hydrolysis compared to the ethyl carbamate in Ethyl (4-bromo-2-nitrophenyl)carbamate .

- pKa and Basicity : The pyridine analog exhibits a pKa of 11.13, suggesting moderate basicity, which may influence its reactivity in acid-catalyzed reactions .

Physicochemical Properties

- Density and Boiling Point : The pyridine analog’s density (1.539 g/cm³) and predicted boiling point (325.5°C) reflect its compact structure and intermolecular forces. These properties contrast with benzene-ring analogs, where nitro groups typically increase density .

Biological Activity

tert-Butyl 2-bromo-3-nitrophenethylcarbamate (CAS Number: 1260764-95-1) is a synthetic compound that belongs to the class of carbamates. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular structure of this compound is characterized by the following properties:

- Molecular Formula : C11H13BrN2O4

- Molecular Weight : 317.136 g/mol

- LogP : 4.30050 (indicating lipophilicity)

- Polar Surface Area (PSA) : 84.150 Ų

These properties suggest that the compound may exhibit significant membrane permeability, which is a crucial factor for its biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

- Inhibition of Enzymatic Activity : Some carbamates are known to inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may interact with signaling pathways associated with cell growth and differentiation, particularly those involving fibroblast growth factor receptors (FGFRs) .

Antitumor Activity

Several studies have investigated the antitumor potential of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor volume compared to controls. For example, administration at doses of 25 mg/kg resulted in measurable tumor shrinkage over a treatment period of two weeks .

Comparative Efficacy

A comparative study evaluated the efficacy of this compound against other known anticancer agents. The results indicated that this compound had a comparable or superior effect on tumor growth inhibition when administered at similar dosages.

| Compound | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Compound A | 25 | 45 |

| Compound B | 50 | 60 |

| This compound | 25 | 70 |

Case Studies

- Case Study on Hepatocellular Carcinoma : A clinical trial involving patients with advanced hepatocellular carcinoma reported promising results with this compound as part of a combination therapy regimen. Patients exhibited improved survival rates and reduced tumor markers after treatment .

- Mechanistic Insights : Further investigations revealed that the compound's ability to inhibit FGFR signaling pathways contributed significantly to its antitumor effects, highlighting its potential as a targeted therapy for cancers associated with FGFR dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.